molecular formula C8H7N3O2S B2559770 6-Methyl-4-nitro-1,3-benzothiazol-2-amine CAS No. 257282-90-9

6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Cat. No.: B2559770
CAS No.: 257282-90-9
M. Wt: 209.22
InChI Key: RCBABQGURHXXTH-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration and methylation reactions. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may include the use of microwave irradiation or other advanced techniques to accelerate the reaction process and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer treatment, it could interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
  • 2-Amino-6-nitrobenzothiazole
  • 6-Chlorobenzo[d]thiazol-2-amine

Uniqueness

6-Methyl-4-nitro-1,3-benzothiazol-2-amine stands out due to its unique combination of methyl and nitro groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is required .

Properties

IUPAC Name

6-methyl-4-nitro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBABQGURHXXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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